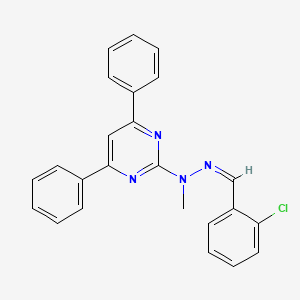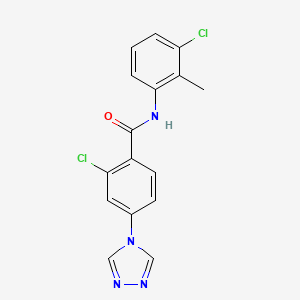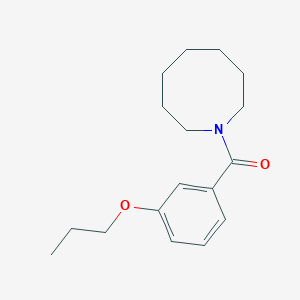
2-chlorobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chlorobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone, also known as CDPH, is a chemical compound that has been widely studied for its potential applications in scientific research. CDPH is a hydrazone derivative of pyrimidine, and its unique chemical structure has led to its investigation as a potential tool for studying various biological processes. In
作用機序
The mechanism of action of 2-chlorobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone is not fully understood, but it is thought to involve the formation of a complex with ROS. The hydrazone moiety of 2-chlorobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone can undergo a reaction with ROS to form a highly fluorescent product, which can be detected by fluorescence microscopy or spectroscopy. The formation of this complex may also lead to the activation of downstream signaling pathways that result in the observed biological effects of 2-chlorobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone.
Biochemical and Physiological Effects:
2-chlorobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone has been shown to have a range of biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, 2-chlorobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone has been shown to act as an antioxidant, protecting cells from oxidative stress. At higher concentrations, 2-chlorobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone can induce apoptosis in cancer cells and inhibit the activity of certain enzymes involved in cancer cell proliferation and metastasis.
実験室実験の利点と制限
One of the main advantages of 2-chlorobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone is its high selectivity for ROS, which allows for specific detection and imaging of these molecules in live cells. Additionally, 2-chlorobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone is relatively easy to synthesize and purify, making it a convenient tool for researchers. However, one limitation of 2-chlorobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone is its potential toxicity at high concentrations, which can limit its use in certain applications.
将来の方向性
There are several future directions for research on 2-chlorobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone. One area of interest is the development of new derivatives of 2-chlorobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone with improved selectivity and sensitivity for specific ROS species. Additionally, further studies are needed to fully understand the mechanism of action of 2-chlorobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone and its potential applications in cancer therapy. Finally, the use of 2-chlorobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone in combination with other imaging and therapeutic agents may lead to new insights and approaches for studying and treating various diseases.
合成法
The synthesis of 2-chlorobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone involves the reaction of 4,6-diphenyl-2-pyrimidinylhydrazine with 2-chlorobenzaldehyde in the presence of a suitable solvent. The reaction is typically carried out under reflux conditions, and the resulting product is purified through recrystallization. The purity and yield of the product can be optimized by adjusting the reaction conditions, such as the reaction time, temperature, and solvent used.
科学的研究の応用
2-chlorobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone has been investigated for its potential applications in various areas of scientific research. One of the primary uses of 2-chlorobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone is as a fluorescent probe for detecting and imaging reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that play important roles in various physiological and pathological processes, such as aging, inflammation, and cancer. 2-chlorobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone can selectively bind to ROS and emit fluorescence, allowing researchers to visualize and quantify ROS levels in live cells.
2-chlorobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone has also been studied for its potential as a therapeutic agent for cancer. It has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the mitochondrial pathway. Additionally, 2-chlorobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone has been investigated for its potential to inhibit the activity of certain enzymes that are involved in cancer cell proliferation and metastasis.
特性
IUPAC Name |
N-[(Z)-(2-chlorophenyl)methylideneamino]-N-methyl-4,6-diphenylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN4/c1-29(26-17-20-14-8-9-15-21(20)25)24-27-22(18-10-4-2-5-11-18)16-23(28-24)19-12-6-3-7-13-19/h2-17H,1H3/b26-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHGXTLMAGNHHX-ONUIUJJFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)N=CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)/N=C\C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-{[(1-acetyl-4-piperidinyl)carbonyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B5489348.png)
![3-(4-chlorophenyl)-N-{[(4-iodo-2-methylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5489363.png)
![2-(6-methoxy-2-naphthyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]morpholine](/img/structure/B5489371.png)
![6-ethyl-2-methyl-4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)quinoline](/img/structure/B5489378.png)
![N-(1H-imidazol-2-ylmethyl)-N-methyl-3-azaspiro[5.5]undecan-9-amine](/img/structure/B5489383.png)
![4-(4-fluorobenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5489391.png)
![1-(3-bromophenyl)-4-[2-(dimethylamino)-5-nitrobenzylidene]-3,5-pyrazolidinedione](/img/structure/B5489393.png)

![6-({[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5489406.png)
![ethyl 5-[(2-ethoxybenzoyl)amino]-3-methyl-4-isothiazolecarboxylate](/img/structure/B5489407.png)
![4-(tetrahydro-2H-pyran-4-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5489412.png)
![2-(methyl{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}amino)ethanol](/img/structure/B5489417.png)